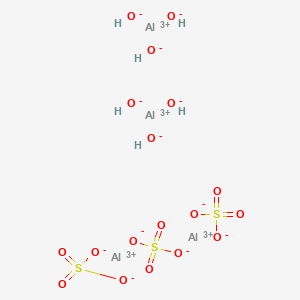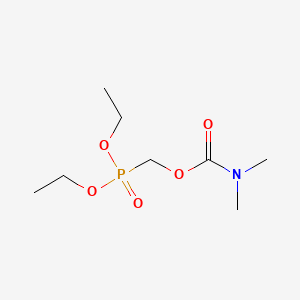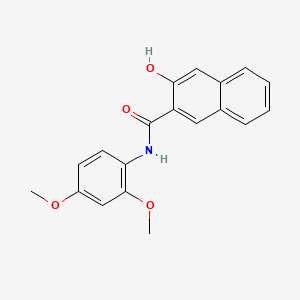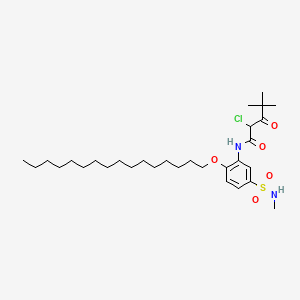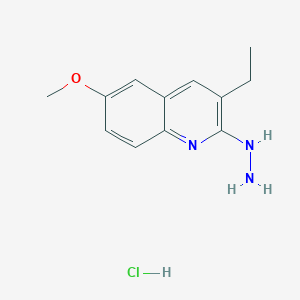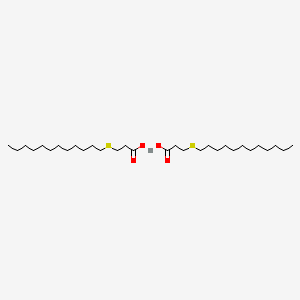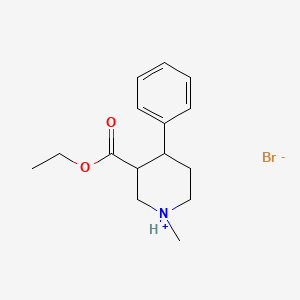
Diethyl 4-hydroxy-5-oxocyclopent-3-ene-1,3-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 4-hydroxy-5-oxocyclopent-3-ene-1,3-dicarboxylate is a heterocyclic organic compound with the molecular formula C11H14O6 and a molecular weight of 242.225 g/mol . It is known for its unique structure, which includes a five-membered ring with multiple functional groups, making it a versatile compound in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 4-hydroxy-5-oxocyclopent-3-ene-1,3-dicarboxylate typically involves the esterification of 4-hydroxy-5-oxocyclopent-3-ene-1,3-dicarboxylic acid with ethanol in the presence of a strong acid catalyst . The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization or column chromatography to obtain a high-purity compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to a more consistent and scalable production process .
Chemical Reactions Analysis
Types of Reactions
Diethyl 4-hydroxy-5-oxocyclopent-3-ene-1,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl groups can be reduced to form alcohols.
Substitution: The ester groups can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and alcohols can be used in the presence of a base catalyst.
Major Products
Oxidation: Formation of diethyl 4-oxo-5-oxocyclopent-3-ene-1,3-dicarboxylate.
Reduction: Formation of diethyl 4-hydroxy-5-hydroxycyclopent-3-ene-1,3-dicarboxylate.
Substitution: Formation of various ester derivatives depending on the nucleophile used.
Scientific Research Applications
Diethyl 4-hydroxy-5-oxocyclopent-3-ene-1,3-dicarboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Diethyl 4-hydroxy-5-oxocyclopent-3-ene-1,3-dicarboxylate involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- Diethyl 4-hydroxy-5-oxocyclopent-2-ene-1,3-dicarboxylate
- Diethyl 4-hydroxy-5-oxocyclopent-3-ene-1,2-dicarboxylate
- Diethyl 4-hydroxy-5-oxocyclopent-3-ene-1,4-dicarboxylate
Uniqueness
Diethyl 4-hydroxy-5-oxocyclopent-3-ene-1,3-dicarboxylate stands out due to its specific arrangement of functional groups, which imparts unique reactivity and properties. This makes it a valuable compound for various synthetic and research applications .
Properties
CAS No. |
61094-63-1 |
|---|---|
Molecular Formula |
C11H14O6 |
Molecular Weight |
242.22 g/mol |
IUPAC Name |
diethyl 4-hydroxy-5-oxocyclopent-3-ene-1,3-dicarboxylate |
InChI |
InChI=1S/C11H14O6/c1-3-16-10(14)6-5-7(9(13)8(6)12)11(15)17-4-2/h6,13H,3-5H2,1-2H3 |
InChI Key |
NJSXXFVJFBCKRK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CC(=C(C1=O)O)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


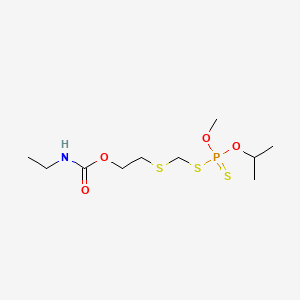

![Methyl N-[5-(acetylamino)-4-[(2,4-dinitrophenyl)azo]-2-methoxyphenyl]-N-(3-methoxy-3-oxopropyl)-beta-alaninate](/img/structure/B13750847.png)
![4-Hydroxy-4,7,7-trimethylbicyclo[4.1.0]heptan-3-one](/img/structure/B13750852.png)
